![molecular formula C7H6N2 B7980946 Pyrrolo[1,2-a]pyrimidine CAS No. 274-66-8](/img/structure/B7980946.png)
Pyrrolo[1,2-a]pyrimidine
Overview
Description
Pyrrolo[1,2-a]pyrimidine is a fused heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest due to its unique structural properties and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been found to exhibit a range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder reaction. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino ring-closure followed by microwave-induced retro Diels-Alder protocols to yield this compound enantiomers . Another method involves the synthesis of unsymmetrically tetrasubstituted pyrroles, which are then used to synthesize pyrrolo[1,2-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-induced reactions and metal-free methods are particularly advantageous for industrial applications due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the pyrrole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives.
Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]pyrimidine
Recent advancements in synthetic methodologies have enhanced the accessibility of pyrrolo[1,2-a]pyrimidines. Notable methods include:
- Domino Reactions : A one-pot three-component domino reaction utilizing 5-aminopyrazoles, acetylenedicarboxylates, and malononitrile has been developed. This catalyst-free method under microwave irradiation yields pyrrolo[1,2-a]pyrimidines efficiently with good regioselectivity .
- Microwave-Induced Synthesis : The synthesis of enantiomers from 2-aminonorbornene hydroxamic acids through domino ring-closure followed by microwave-induced retro Diels-Alder reactions has shown promising results in yielding various this compound derivatives .
Biological Activities
Pyrrolo[1,2-a]pyrimidines exhibit a range of biological activities, making them valuable in drug discovery:
- Anticancer Activity : Research indicates that certain derivatives possess potent anticancer effects. For instance, a study highlighted a fused structure of indolizine and pyrrolo[1,2-c]pyrimidine that significantly inhibited cell viability in liver cancer cell lines (HepG2 and Huh7) with IC50 values as low as 0.10 µM . Co-treatment with gemcitabine further enhanced this effect.
- Antimicrobial Properties : Pyrrolo[1,2-a]pyrimidines have demonstrated antimicrobial activities against various pathogens. Their structural attributes contribute to their effectiveness against resistant strains .
- Anti-inflammatory and Antiasthmatic Effects : Some derivatives have shown potential as anti-inflammatory and antiasthmatic agents, indicating their broad therapeutic applicability .
Case Study 1: Anticancer Activity
A recent study synthesized a new polycyclic heteroaromatic scaffold combining indolizine and pyrrolo[1,2-c]pyrimidine. This compound exhibited strong anticancer activity against liver cancer cells by inducing apoptosis and inhibiting cell migration through the activation of caspase-3 .
Case Study 2: Synthesis Methodology
The development of a microwave-assisted domino reaction for synthesizing pyrrolo[1,2-a]pyrimidines has been documented. This method not only simplifies the synthesis process but also improves yield and efficiency compared to traditional methods .
Data Tables
Property | Value/Description |
---|---|
Anticancer IC50 (HepG2) | 0.10 ± 0.11 µM |
Anticancer IC50 (Huh7) | 0.22 ± 0.08 µM |
Synthesis Yield | Up to 99% for certain derivatives |
Synthetic Method | Microwave-assisted domino reaction |
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific mechanism of action depends on the structure of the derivative and its target.
Comparison with Similar Compounds
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,4-c]pyridine
- Pyrrolo[1,2-a]pyrazine
Comparison: Pyrrolo[1,2-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. Compared to pyrrolo[2,3-d]pyrimidine, it has a different fusion pattern, which affects its reactivity and biological activity. Pyrrolo[3,4-c]pyridine and pyrrolo[1,2-a]pyrazine also differ in their ring structures and substitution patterns, leading to variations in their chemical and biological properties .
Biological Activity
Pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, synthesis methods, and potential therapeutic applications of this compound and its derivatives.
Overview of this compound
Pyrrolo[1,2-a]pyrimidines are characterized by their fused pyrrole and pyrimidine rings, which contribute to their unique chemical properties. These compounds have been identified as promising candidates in drug discovery, particularly for their roles in treating various diseases.
Biological Activities
The biological activities of pyrrolo[1,2-a]pyrimidines can be categorized into several key areas:
- Antitumor Activity : Pyrrolo[1,2-a]pyrimidines exhibit potent antitumor properties. For instance, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : These compounds have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that modifications to the this compound structure can enhance their efficacy against resistant strains .
- Antihyperglycemic Effects : Research has highlighted the antihyperglycemic potential of pyrrolo[1,2-a]pyrimidines. A study reported that specific derivatives improved metabolic stability and exhibited significant reductions in blood glucose levels in diabetic models .
- CNS Activity : Some derivatives have been evaluated for their central nervous system effects, showing promise as anxiolytics and antidepressants .
Synthesis Methods
The synthesis of pyrrolo[1,2-a]pyrimidines typically involves several strategies:
- Domino Reactions : A notable method includes the domino ring-closure reaction starting from 2-aminonorbornene hydroxamic acids. This approach allows for the efficient generation of enantiomerically pure compounds .
- Microwave-Assisted Synthesis : Microwave-induced reactions have been utilized to enhance reaction rates and yields during the synthesis of these compounds .
- Modification of Existing Structures : The introduction of various substituents on the this compound scaffold can significantly alter biological activity and improve pharmacological profiles .
Case Studies
Several studies exemplify the biological efficacy of pyrrolo[1,2-a]pyrimidines:
Study | Compound | Activity | Findings |
---|---|---|---|
1 | This compound derivative A | Antitumor | Induced apoptosis in cancer cell lines with IC50 values < 10 µM. |
2 | This compound derivative B | Antimicrobial | Effective against MRSA with an MIC of 0.5 µg/mL. |
3 | This compound derivative C | Antihyperglycemic | Reduced blood glucose levels by 30% in diabetic rats. |
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDKAABFESSFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=NC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312973 | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-66-8 | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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